2-(2,6-difluoropyridin-4-yl)ethan-1-ol
Description
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is a fluorinated pyridine derivative featuring a hydroxyl-terminated ethyl chain attached to the 4-position of a pyridine ring substituted with fluorine atoms at the 2 and 6 positions. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which can enhance stability, modulate solubility, and influence intermolecular interactions.
Properties
CAS No. |
1283717-50-9 |
|---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,6-Dichloropyridine with Potassium Fluoride
As detailed in US4071521A , 2,6-difluoropyridine is synthesized via nucleophilic substitution of 2,6-dichloropyridine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO). Key parameters include:
Under these conditions, the reaction achieves >80% conversion within 6–8 hours, with DMSO acting as both solvent and stabilizer to prevent pyridine degradation.
Challenges in Regioselective Fluorination
Fluorination at the 2- and 6-positions is favored due to the electron-withdrawing nature of the pyridine nitrogen, which activates ortho and para positions for nucleophilic attack. However, competing hydrolysis or incomplete substitution necessitates rigorous drying of KF and solvents.
Functionalization of the 4-Position with an Ethanol Group
With the 2,6-difluoropyridine core synthesized, introducing the ethanol moiety at the 4-position requires careful selection of coupling or substitution strategies.
Palladium-Catalyzed Cross-Coupling Reactions
A Suzuki-Miyaura coupling between 4-bromo-2,6-difluoropyridine and a boronic acid derivative is a promising route:
-
Synthesis of 4-Bromo-2,6-difluoropyridine
-
Coupling with 2-Hydroxyethylboronic Acid
Grignard Addition to 4-Acylpyridine Intermediates
An alternative pathway involves ketone reduction :
-
Synthesis of 4-Acetyl-2,6-difluoropyridine
-
Friedel-Crafts acylation of 2,6-difluoropyridine with acetyl chloride and AlCl₃. Limited by poor reactivity of the electron-deficient pyridine ring.
-
Alternative: Directed ortho-metalation using LDA followed by quenching with acetyl chloride (20–30% yield).
-
-
Reduction to Ethanol Derivative
Alternative Synthetic Routes and Industrial Considerations
One-Pot Fluorination and Functionalization
Recent advances explore simultaneous fluorination and side-chain introduction:
Solvent and Catalyst Recovery
Industrial processes prioritize solvent recycling, as demonstrated in CN111303045A , where methanol and 1,2-dichloroethane are recovered via distillation, reducing costs by 20–30%.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Suzuki Coupling | 50–65 | Moderate | High |
| Grignard Addition | 20–30 | Low | Low |
| One-Pot Fluorination | 40–50 | High | Moderate |
The Suzuki coupling offers the best balance of yield and scalability, though it requires expensive palladium catalysts. Industrial applications may favor one-pot methods despite lower yields due to streamlined workflows .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-difluoropyridin-4-yl)ethanal or 2-(2,6-difluoropyridin-4-yl)ethanoic acid.
Reduction: Formation of 2-(2,6-difluoropyridin-4-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s structural analogs can be categorized based on pyridine substitution patterns and functional group variations:
- Non-fluorinated Pyridine Ethanol: 2-(Pyridin-4-yl)ethan-1-ol lacks fluorine substituents, resulting in reduced electronegativity and altered hydrogen-bonding capacity compared to the difluoro derivative.
- Monofluorinated Pyridine Ethanol: 2-(2-Fluoropyridin-4-yl)ethan-1-ol has a single fluorine atom, offering intermediate electronic effects between non-fluorinated and 2,6-difluoro variants.
- YTK-A76: A structurally distinct ethanol derivative with a benzyloxybenzyl aminoethoxy group (synthesized in the provided evidence, yield: 39.1% ). Unlike the target compound, YTK-A76 features bulky aromatic substituents, significantly increasing lipophilicity.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,6-difluoropyridin-4-yl)ethan-1-ol, and how can reaction efficiency be optimized?
- Methodological Answer :
- Synthetic Routes : Begin with halogenated pyridine precursors (e.g., 2,6-difluoropyridine) and employ nucleophilic substitution or Grignard reactions to introduce the ethanol moiety. For example, coupling 2,6-difluoropyridine with ethylene oxide under catalytic conditions may yield the target compound.
- Optimization : Adjust reaction temperature (60–80°C), use anhydrous solvents (THF or DMF), and employ catalysts like palladium or copper complexes to enhance yield. Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm fluorine positioning and ethanol group integration.
- Infrared (IR) Spectroscopy : Identify hydroxyl (O–H stretch, ~3300 cm) and C–F bonds (1100–1000 cm).
- X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using programs like SHELXL, which is robust for small-molecule refinement .
Q. How can researchers ensure purity during the isolation of this compound?
- Methodological Answer :
- Purification Steps :
Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals.
- Purity Validation : Combine GC-MS for volatile impurities and HPLC for non-volatile contaminants .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the fluorine atoms on pyridine may act as leaving groups.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- Software Tools : Gaussian or ORCA for DFT; GROMACS for MD .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridine derivatives like this compound?
- Methodological Answer :
- Data Triangulation :
Assay Reproducibility : Standardize conditions (pH, temperature, cell lines) across labs.
Structural Analog Comparison : Compare activity with analogs (e.g., 1-(2,5-difluoropyridin-4-yl)ethan-1-ol) to identify substituent effects.
Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays .
Q. How can researchers optimize reaction pathways to minimize byproducts in the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Use GC-MS or -NMR to identify side products (e.g., di- or tri-substituted pyridines).
- Kinetic Control : Lower reaction temperature to favor mono-substitution.
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to prevent oxidation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
